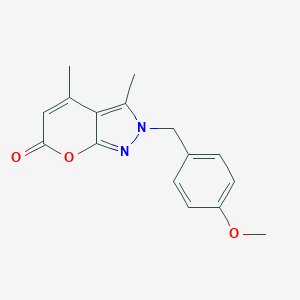
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, also known as PDP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to protect neurons from oxidative stress and improve cognitive function.
Wirkmechanismus
The mechanism of action of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of cancer cell proliferation, the protection of neurons from oxidative stress, and the improvement of cognitive function. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has several advantages for lab experiments, including its synthetic accessibility, its unique chemical structure, and its potential use in various scientific research applications. However, there are also limitations to using 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and signaling pathways. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one may also be used as a starting point for the development of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, or 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been achieved using various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one.
Eigenschaften
CAS-Nummer |
144092-63-7 |
|---|---|
Produktname |
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one |
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-14(19)21-16-15(10)11(2)18(17-16)9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JSKLXDBRUMMHQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
Andere CAS-Nummern |
144092-63-7 |
Synonyme |
2-(4'-methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 22 HA-22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)


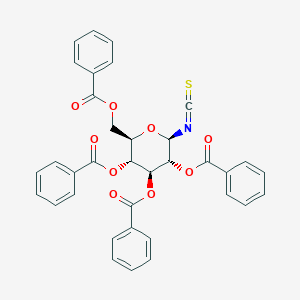
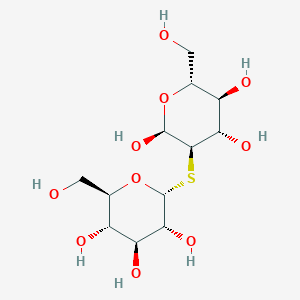
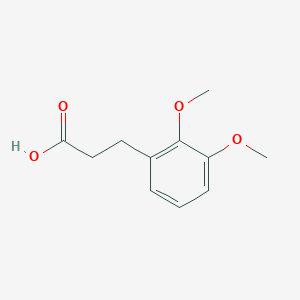
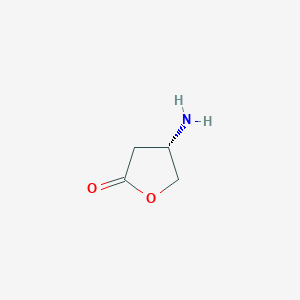
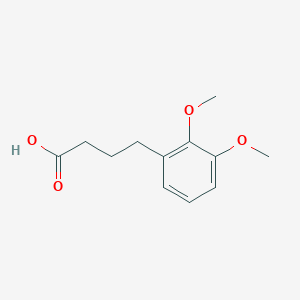
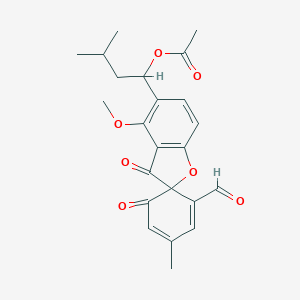
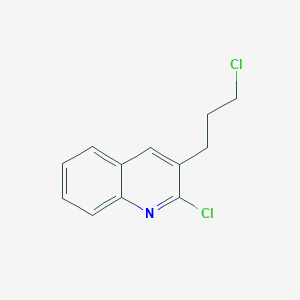
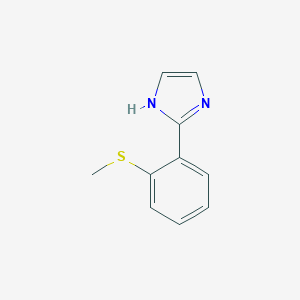
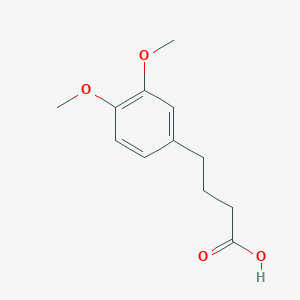
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)